N-Dodecyl-N'-propylthiourea

Description

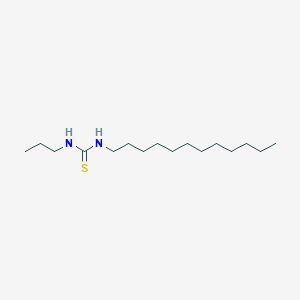

Structure

3D Structure

Properties

CAS No. |

62552-42-5 |

|---|---|

Molecular Formula |

C16H34N2S |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

1-dodecyl-3-propylthiourea |

InChI |

InChI=1S/C16H34N2S/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(19)17-14-4-2/h3-15H2,1-2H3,(H2,17,18,19) |

InChI Key |

HILUQFWIILQVFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=S)NCCC |

Origin of Product |

United States |

Significance of N,n Disubstituted Thiourea Derivatives in Organic and Supramolecular Chemistry Research

N,N'-disubstituted thiourea (B124793) derivatives are a cornerstone in various domains of chemical science, primarily due to their unique structural and electronic properties. The thiourea moiety, characterized by the N-C(=S)-N backbone, is an exceptional hydrogen-bond donor. This ability to form strong and directional hydrogen bonds makes these compounds powerful building blocks in supramolecular chemistry, enabling the construction of intricate, self-assembled architectures like helices, sheets, and other complex networks. scispace.comacs.org

In the realm of organic synthesis, these derivatives have gained prominence as organocatalysts. science.gov The dual hydrogen-bond donor capacity can activate electrophiles, such as carbonyls and imines, mimicking the action of Lewis acids under mild, metal-free conditions. This has led to their successful application in a variety of stereoselective reactions. rsc.org Furthermore, the presence of both hard (nitrogen) and soft (sulfur) donor atoms makes them versatile ligands for a wide range of metal ions. researchgate.net This has spurred research into their use as metal extractants, sensors, and precursors for metal-containing materials. researchgate.netmdpi.commdpi.com The introduction of an acyl group to the thiourea backbone can further enhance the binding affinity for both cations and anions. researchgate.net

Historical Context and Evolution of Thiourea Compounds in Academic Inquiry

The study of thiourea (B124793) and its derivatives has a rich history. Initially explored for their fundamental chemical reactivity, their applications have since expanded significantly. Early research focused on their synthesis, often through the reaction of amines with carbon disulfide or thiophosgene (B130339), and their role as intermediates in the preparation of heterocyclic compounds like thiazoles and pyrimidines. organic-chemistry.org

Over the decades, the focus has shifted towards harnessing their functional properties. The recognition of their potent metal-chelating abilities led to their investigation in analytical chemistry and hydrometallurgy for metal separation and extraction. uobasrah.edu.iqnih.gov A pivotal evolution in thiourea chemistry was the discovery of their capacity for hydrogen-bond-mediated organocatalysis, which opened up new, environmentally benign avenues for asymmetric synthesis. science.gov In recent years, the convergence of synthesis, coordination chemistry, and materials science has driven the development of sophisticated thiourea-based systems for applications ranging from anion recognition and sensing to the creation of functional supramolecular materials. scispace.commdpi.com

Research Trajectories and Potential Applications of N Dodecyl N Propylthiourea

Established Reaction Pathways for Thiourea Formation

The most prevalent and versatile method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. mdpi.com This reaction is typically straightforward and offers a high degree of control over the substitution pattern of the resulting thiourea. For the synthesis of this compound, this would involve the reaction of dodecyl isothiocyanate with propylamine or propyl isothiocyanate with dodecylamine.

The reaction mechanism proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final thiourea product. The reaction is often carried out in a suitable solvent at room temperature or with gentle heating to ensure completion. The choice of solvent can influence the reaction rate and the ease of product isolation.

A kinetic study of the condensation of aryl isothiocyanates with aryl amines has shown that the reaction is first order with respect to both the amine and the isothiocyanate. niscpr.res.in The rate of reaction is influenced by the electronic nature of the substituents on both reactants. niscpr.res.in Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups on the isothiocyanate enhance its electrophilicity, also leading to a faster reaction. niscpr.res.innih.gov

| Reactant 1 | Reactant 2 | Product |

| Dodecyl isothiocyanate | Propylamine | This compound |

| Propyl isothiocyanate | Dodecylamine | This compound |

This table illustrates the two primary isothiocyanate-amine condensation pathways to synthesize this compound.

One such method involves the use of carbon disulfide. In this approach, an amine reacts with carbon disulfide to form a dithiocarbamate (B8719985) salt intermediate. mdpi.comorganic-chemistry.org This intermediate can then react with another amine, often in the presence of a desulfurizing agent, to yield the desired thiourea. nih.gov For the synthesis of an unsymmetrical thiourea like this compound, this would typically be a multi-step process.

Another alternative involves the use of thiophosgene (B130339) or its derivatives. However, due to the high toxicity of thiophosgene, this method is generally avoided. organic-chemistry.org Safer alternatives to isothiocyanates, such as thiocarbamoyl benzotriazoles, have been developed and can be used to synthesize thioureas in high yields. nih.govrsc.org

Furthermore, symmetrical N,N'-disubstituted thioureas can be synthesized through the self-condensation of isothiocyanates in the presence of a pyridine-water mixture. researchgate.net While this method is not directly applicable to the synthesis of unsymmetrical thioureas like this compound, it represents an important amine-free pathway in thiourea chemistry. researchgate.net

| Method | Description | Applicability to this compound |

| From Amines and Carbon Disulfide | A two-step process where a dithiocarbamate salt is formed and then reacts with a second amine. | Feasible, but potentially less direct than isothiocyanate condensation. |

| From Thiophosgene | Involves the reaction of amines with the highly toxic thiophosgene. | Generally avoided due to safety concerns. |

| Using Isothiocyanate Equivalents | Employs safer reagents like thiocarbamoyl benzotriazoles. | A viable and safer alternative to using isothiocyanates directly. |

This table summarizes alternative synthetic routes for N,N'-disubstituted thioureas and their applicability to the synthesis of this compound.

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For the isothiocyanate-amine condensation, the choice of solvent can significantly impact the reaction. While a variety of organic solvents can be used, conducting the reaction under solvent-free conditions or in environmentally benign solvents is becoming increasingly popular. Mechanochemical synthesis, by grinding the reactants together, has been shown to be a highly efficient method for producing N,N'-disubstituted thioureas, often leading to quantitative yields in a short amount of time. nih.gov

The reaction temperature is another important factor. While many thiourea syntheses proceed readily at room temperature, gentle heating can sometimes be employed to accelerate the reaction, particularly when dealing with less reactive starting materials. However, excessive heat should be avoided to prevent the decomposition of the reactants or the product.

The stoichiometry of the reactants should be carefully controlled to ensure complete conversion and to minimize the formation of byproducts. Using a slight excess of the more volatile amine can sometimes be beneficial to drive the reaction to completion.

Post-synthesis purification is also critical for obtaining a high-purity product. Common purification techniques for thioureas include recrystallization from a suitable solvent or column chromatography. The choice of purification method will depend on the physical properties of this compound and the nature of any impurities.

| Parameter | Optimization Strategy | Expected Outcome |

| Solvent | Use of green solvents or solvent-free conditions (mechanochemistry). | Reduced environmental impact, potentially higher yields and faster reaction times. |

| Temperature | Operate at room temperature if possible, or with gentle heating. | Minimized side reactions and decomposition. |

| Stoichiometry | Use a 1:1 molar ratio of reactants, or a slight excess of the more volatile amine. | Maximized conversion of the limiting reagent. |

| Purification | Recrystallization or column chromatography. | High purity of the final product. |

This table outlines key optimization strategies for the synthesis of this compound.

Green Chemistry Principles Applied to Thiourea Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. derpharmachemica.com These principles can be effectively applied to the synthesis of thioureas, including this compound.

One of the key green chemistry principles is the use of safer solvents. Water has been successfully employed as a solvent for the synthesis of thiourea derivatives. organic-chemistry.orgderpharmachemica.comacs.org An "on-water" synthesis of unsymmetrical thioureas from isothiocyanates and amines has been reported, offering advantages such as simple product isolation by filtration and the potential for recycling the water effluent. acs.org Deep eutectic solvents (DES) have also been explored as green reaction media for thiourea synthesis. rsc.org

Atom economy is another important principle, and the isothiocyanate-amine condensation is inherently atom-economical as all the atoms of the reactants are incorporated into the final product. Alternative routes, such as those using carbon disulfide, can also be designed to be atom-economical. organic-chemistry.org

The use of catalysts can also contribute to a greener synthesis. For instance, a catalytic amount of PEG-400 has been used to facilitate the synthesis of N,N'-diisopropylthiourea in water. google.com Mechanochemical synthesis, which often proceeds without any solvent, is another excellent example of a green synthetic method. nih.govrsc.org

Derivatization and Functionalization Strategies for this compound

The this compound molecule possesses several sites that can be targeted for derivatization and functionalization, allowing for the modification of its physical and chemical properties. The thiourea moiety itself is a versatile functional group that can participate in various chemical transformations.

The sulfur atom of the thiourea can act as a nucleophile and can be alkylated or acylated. For example, reaction with an alkyl halide can lead to the formation of an isothiourea derivative. The nitrogen atoms can also be further substituted, although this is less common for N,N'-disubstituted thioureas.

The thiourea group can also serve as a precursor for the synthesis of various heterocyclic compounds. For instance, thioureas can be cyclized with appropriate reagents to form thiazoles, thiazolidinones, or other sulfur and nitrogen-containing heterocycles. researchgate.netmdpi.comresearchgate.net

Furthermore, the dodecyl and propyl chains of this compound can be functionalized, although this would typically require more complex synthetic strategies. For example, introducing functional groups onto the alkyl chains could be achieved by starting with functionalized amines or isothiocyanates in the initial synthesis.

The ability to derivatize this compound opens up possibilities for tailoring its properties for specific applications. For example, the introduction of polar functional groups could alter its solubility, while the attachment of other chemical moieties could impart new functionalities.

| Functionalization Site | Reagent/Method | Potential Product |

| Sulfur Atom | Alkyl halide | Isothiourea derivative |

| Thiourea Moiety | α-Haloketone | Thiazole derivative |

| Thiourea Moiety | Chloroacetyl chloride | Thiazolidinone derivative |

This table provides examples of derivatization strategies for this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of this compound in solution. By probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C, invaluable information regarding the molecule's connectivity, conformation, and the electronic influence of the thiourea moiety can be obtained.

| Proton Assignment | Typical Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| NH -Dodecyl | Broad singlet | - | - |

| N'H -Propyl | Broad singlet | - | - |

| N-CH ₂-(CH₂)₁₀-CH₃ | Triplet | ~7.5 | |

| N'-(CH₂)₂-CH ₃ | Triplet | ~7.4 | |

| N'-(CH₂)₂-CH ₃ | Sextet | ~7.4 | |

| N'-(CH₂)₂-CH ₃ | Triplet | ~7.4 | |

| N-CH₂-(CH ₂)₁₀-CH₃ | Multiplet | - | |

| N-CH₂-(CH₂)₁₀-CH ₃ | Triplet | ~6.8 |

Carbon-13 (¹³C) NMR Spectroscopic Assignments and Structural Correlations

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of this compound. The most deshielded carbon is typically the thiocarbonyl (C=S) carbon, appearing at a significantly downfield chemical shift due to the double bond character and the electronegativity of the neighboring nitrogen and sulfur atoms. The carbons of the dodecyl and propyl chains attached to the nitrogen atoms are also deshielded relative to the other aliphatic carbons. The terminal methyl carbons of both alkyl chains are the most shielded, appearing at the highest field.

| Carbon Assignment | Typical Chemical Shift (δ) ppm |

| C =S | ~180-185 |

| N-C H₂-(CH₂)₁₀-CH₃ | ~45-50 |

| N'-C H₂-CH₂-CH₃ | ~40-45 |

| N'-CH₂-C H₂-CH₃ | ~20-25 |

| Alkyl Chain Carbons | ~14-32 |

| N'-CH₂-CH₂-C H₃ | ~10-15 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Insights

Two-dimensional NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbons. For this compound, COSY spectra would show correlations between the protons of the adjacent methylene (B1212753) groups in both the dodecyl and propyl chains, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the N-CH₂ group of the dodecyl chain will show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for establishing the connectivity across the thiourea core. For example, correlations would be expected between the N-H protons and the thiocarbonyl carbon, as well as the carbons of the alkyl chains, providing definitive evidence for the N-dodecyl and N'-propyl substitution pattern.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.

The FT-IR spectrum is characterized by several key absorption bands. The N-H stretching vibrations typically appear as a broad band in the region of 3200-3400 cm⁻¹, with the broadening indicative of hydrogen bonding. The C-H stretching vibrations of the alkyl chains are observed between 2850 and 3000 cm⁻¹. The "thiourea band," which arises from a combination of C=S stretching and N-C-N stretching, is a key diagnostic peak and is typically found in the range of 1500-1600 cm⁻¹. Other important bands include the C-N stretching and N-H bending vibrations.

Raman spectroscopy provides complementary information. The C=S stretching vibration, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum, typically in the 700-850 cm⁻¹ region. The C-C and C-H vibrations of the alkyl chains are also readily observed.

| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200-3400 (broad) | 3200-3400 |

| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 |

| Thiourea Band (C=S and N-C-N stretch) | 1500-1600 | 1500-1600 |

| N-H Bend | 1550-1650 | - |

| C-N Stretch | 1200-1350 | 1200-1350 |

| C=S Stretch | - | 700-850 |

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. Using a soft ionization technique such as Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. High-resolution mass spectrometry can provide the exact mass, which allows for the determination of the elemental composition.

Under fragmentation conditions (e.g., in tandem mass spectrometry or MS/MS), characteristic fragmentation pathways for N-substituted thioureas are expected. Common fragmentation patterns include cleavage of the C-N bonds adjacent to the thiourea core, leading to the loss of the dodecyl or propyl groups. The fragmentation of the alkyl chains themselves can also occur, resulting in a series of fragment ions separated by 14 Da (corresponding to a CH₂ group).

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M - C₁₂H₂₅]⁺ | Loss of the dodecyl radical |

| [M - C₃H₇]⁺ | Loss of the propyl radical |

| [C₁₂H₂₅NHCSNH₂ + H]⁺ | Fragment corresponding to dodecylthiourea |

| [C₃H₇NHCSNH₂ + H]⁺ | Fragment corresponding to propylthiourea |

Computational and Theoretical Investigations of N Dodecyl N Propylthiourea

Density Functional Theory (DFT) Studies on Electronic Structure and Quantum Chemical Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com It provides insights into various quantum chemical parameters that describe a molecule's reactivity and stability. nih.govnih.gov For N-Dodecyl-N'-propylthiourea, DFT calculations would be essential to understand its fundamental chemical nature.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. arxiv.orgasianpubs.org A smaller energy gap generally implies higher reactivity. asianpubs.org

From the HOMO and LUMO energies, several reactivity indices can be calculated, such as chemical hardness, softness, electronegativity, chemical potential, and the electrophilicity index. These parameters help quantify and predict the molecule's behavior in chemical reactions.

Table 1: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy stabilization when a system acquires electrons. |

This table represents the standard formulas used in DFT analysis; specific values for this compound are not available.

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. dntb.gov.ua An MESP map displays regions of positive and negative electrostatic potential on the electron density surface. acs.org Red-colored areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. dntb.gov.ua This analysis would identify the most reactive parts of the this compound molecule, such as the electron-rich sulfur and nitrogen atoms. dntb.gov.uaacs.org

Conformational Landscape and Energy Minimization Studies of this compound

Due to the flexible dodecyl and propyl chains, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule by finding the energy minima on its potential energy surface. These studies are critical for understanding how the molecule's shape influences its interactions and properties. Energy minimization calculations would determine the most probable and lowest-energy structures of the compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations using DFT can predict a molecule's infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectroscopic data, the vibrational modes of the molecule can be assigned to specific bond stretches, bends, and torsions. This correlation helps to confirm the molecule's structure and provides a deeper understanding of its bonding characteristics.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mit.edu For this compound, MD simulations would provide insights into its dynamic behavior, such as conformational changes and flexibility. Furthermore, these simulations are crucial for investigating intermolecular interactions, for instance, how the molecule interacts with solvents or other molecules in a complex system, which is essential for predicting its behavior in various environments.

Quantum Mechanical/Molecular Mechanics (QM/MM) Hybrid Methods for Complex Systems

Quantum Mechanical/Molecular Mechanics (QM/MM) is a hybrid approach that combines the accuracy of quantum mechanics (QM) with the speed of molecular mechanics (MM). This method is particularly useful for studying large, complex systems, such as an enzyme active site or a molecule interacting with a biological membrane. In a QM/MM simulation of this compound in a biological system, the thiourea (B124793) moiety (the reactive part) would be treated with a high-level QM method, while the long alkyl chains and the surrounding environment (e.g., solvent, lipids) would be described using a less computationally expensive MM force field. This approach allows for an accurate description of chemical reactions or strong intermolecular interactions within a large molecular system.

Selection of Appropriate Functionals and Basis Sets for this compound Systems

The theoretical investigation of this compound, like other molecular systems, relies on the selection of appropriate computational methods to ensure the accuracy and reliability of the calculated properties. The choice of density functional theory (DFT) functionals and basis sets is a critical step that dictates the quality of the theoretical predictions. For thiourea derivatives, this selection is guided by the need to accurately model their electronic structure, molecular geometry, and potential intermolecular interactions.

A survey of computational studies on compounds analogous to this compound reveals a consensus on the utility of several well-established functionals and basis sets. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is frequently employed for geometry optimization and electronic structure calculations of thiourea derivatives. sciensage.infoksu.edu.trrajpub.comrsc.orgbohrium.comnih.govmdpi.com This functional provides a robust balance between computational cost and accuracy for a wide range of molecular systems.

For the basis set, the Pople-style 6-311++G(d,p) is a popular choice used in conjunction with B3LYP for thiourea compounds. ksu.edu.trrsc.orgbohrium.commdpi.com This basis set is of triple-zeta quality and includes diffuse functions (++) to describe the electron density far from the nucleus, as well as polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. This combination is particularly important for accurately modeling systems with heteroatoms like sulfur and nitrogen, which are central to the thiourea moiety, and for describing potential hydrogen bonding interactions.

While B3LYP is widely used, it has known limitations in describing non-covalent interactions, particularly dispersion forces. ccu.edu.twnih.gov Given the presence of a long dodecyl chain in this compound, intramolecular and intermolecular dispersion forces can be significant. Therefore, functionals that incorporate dispersion corrections are also highly relevant. The ωB97X-D functional is one such long-range corrected functional that includes empirical dispersion corrections and has been utilized in studies of novel thiourea derivatives. ksu.edu.tr

Furthermore, for a more rigorous treatment of non-covalent interactions, which are crucial in biological systems and soft materials, other functionals have been shown to offer superior performance. ccu.edu.twnih.gov The M05-2X and PWB6K functionals, for instance, were developed to better account for medium-range correlation effects and have demonstrated improved accuracy for both hydrogen-bonding and dispersion-dominated complexes. ccu.edu.twnih.gov Another functional, CAM-B3LYP, which is a long-range corrected version of B3LYP, has also been applied in the study of thiourea derivative reactivity. nih.gov

The selection of a functional and basis set is therefore a compromise between accuracy and computational expense. For routine geometry optimizations and electronic property calculations of this compound, the B3LYP/6-311++G(d,p) level of theory is a well-justified starting point based on its prevalence and success in the literature for similar compounds. However, for studies focusing on intermolecular interactions, reaction mechanisms, or spectroscopic predictions where higher accuracy is desired, employing dispersion-corrected functionals like ωB97X-D or functionals specifically parameterized for non-covalent interactions, such as M05-2X, would be more appropriate.

The following tables summarize the functionals and basis sets commonly used in the computational investigation of thiourea derivatives, which are applicable to the study of this compound.

Table 1: Commonly Used DFT Functionals for Thiourea Derivatives

| Functional | Type | Key Features |

| B3LYP | Hybrid GGA | A widely used functional that provides a good balance of accuracy and computational cost for general-purpose calculations. sciensage.inforajpub.comrsc.orgbohrium.com |

| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Includes empirical dispersion correction, making it suitable for systems where non-covalent interactions are important. ksu.edu.tr |

| M05-2X | Hybrid Meta-GGA | Optimized for non-covalent interactions, providing better performance for systems with significant dispersion effects. ccu.edu.twnih.gov |

| PWB6K | Hybrid Meta-GGA | Another functional that shows excellent performance for non-covalent interactions in biological systems. ccu.edu.twnih.gov |

| CAM-B3LYP | Long-Range Corrected Hybrid | Improves on B3LYP for long-range interactions and charge-transfer excitations. nih.gov |

Table 2: Commonly Used Basis Sets for Thiourea Derivatives

| Basis Set | Type | Description |

| 6-311++G(d,p) | Pople-style, Triple-Zeta | Includes diffuse functions on all atoms (++) and polarization functions on heavy atoms (d) and hydrogens (p). It is well-suited for accurate geometry and electronic structure calculations. ksu.edu.trrajpub.comrsc.orgbohrium.com |

| 6-31G(d,p) | Pople-style, Double-Zeta | A smaller basis set that is computationally less expensive, often used for preliminary calculations or for very large systems. sciensage.infonih.gov |

| cc-pVDZ | Dunning's Correlation-Consistent, Double-Zeta | Part of a series of basis sets designed to systematically converge towards the complete basis set limit. rajpub.com |

Coordination Chemistry of N Dodecyl N Propylthiourea with Metal Ions

Complexation Reactions with Transition Metal Ions: Stoichiometry and Stability Constants

Determining the stoichiometry (the ligand-to-metal ratio) and the stability constants of metal complexes is fundamental to coordination chemistry. These parameters are typically established through techniques such as spectrophotometric or potentiometric titrations. Such studies would provide quantitative data on the affinity of N-Dodecyl-N'-propylthiourea for various transition metal ions and the composition of the resulting complexes (e.g., 1:1, 1:2, or 2:1 metal-to-ligand ratios). No such data is currently available for this specific compound.

The synthesis of metal complexes with this compound would involve reacting the ligand with various metal salts under controlled conditions. Characterization of any resulting complexes would then be performed using a suite of analytical techniques, including elemental analysis, infrared (IR) spectroscopy to observe shifts in the C=S and C-N stretching frequencies upon coordination, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure. This foundational research has not been published.

The coordination geometry around a central metal ion (e.g., tetrahedral, square planar, octahedral) is dictated by the metal's electronic configuration, its size, and the steric and electronic properties of the ligands. The bulky dodecyl and propyl groups on this compound would play a significant role in determining the final geometry. Furthermore, the potential for different arrangements of ligands could lead to various forms of isomerism. For instance, in a square planar or octahedral complex, cis-trans isomerism could be possible. A definitive analysis of these aspects requires structural data, typically from single-crystal X-ray diffraction, which is not available.

Spectroscopic Investigations of Metal-N-Dodecyl-N'-propylthiourea Coordination Compounds

Spectroscopic methods like UV-Vis, Electron Paramagnetic Resonance (EPR), and X-ray Absorption Fine Structure (XAFS) provide deep insights into the electronic structure and local coordination environment of metal complexes. UV-Vis spectroscopy can reveal information about d-d electronic transitions and charge-transfer bands, while EPR is used for studying complexes with unpaired electrons. XAFS can provide precise information on bond lengths and coordination numbers. No such spectroscopic data has been reported for complexes of this compound.

Electrochemical Behavior of this compound Metal Complexes

The electrochemical properties of metal complexes, often studied using techniques like cyclic voltammetry, indicate how the coordination of the ligand affects the redox potentials of the central metal ion. This provides information on the stability of different oxidation states of the metal within the complex. Research on the electrochemical behavior of this compound complexes has not been conducted.

Chelation Effects and Ligand Field Theory in this compound Coordination

If this compound acts as a bidentate ligand (chelating through sulfur and nitrogen), it would exhibit the chelation effect, leading to enhanced thermodynamic stability compared to analogous complexes with monodentate ligands. Ligand Field Theory would be used to explain the electronic structure, bonding, and magnetic properties of the complexes based on the interaction between the metal d-orbitals and the ligand's donor atoms. A meaningful discussion of these theoretical aspects is contingent on having basic experimental data about the existence and nature of these complexes.

Reactivity and Mechanistic Studies Involving N Dodecyl N Propylthiourea

N-Dodecyl-N'-propylthiourea as an Organocatalyst: Principles and Applications

Thiourea (B124793) derivatives are a well-established class of organocatalysts that operate through hydrogen bonding interactions. wikipedia.org While there are no specific applications of this compound reported in the scientific literature, its potential as an organocatalyst can be inferred from the general principles of thiourea catalysis. The presence of two N-H protons allows the thiourea moiety to act as a double hydrogen bond donor, activating electrophilic substrates. wikipedia.org

The N-dodecyl and N'-propyl substituents would be expected to influence the catalyst's solubility and steric environment. The long dodecyl chain would impart significant lipophilicity, making the catalyst more soluble in nonpolar organic solvents. This property could be advantageous in reactions involving hydrophobic substrates. The propyl group, being a smaller alkyl chain, is less likely to cause significant steric hindrance around the catalytic site.

Table 1: Predicted Physicochemical Properties of this compound Influencing Catalytic Activity

| Property | Predicted Influence | Rationale |

| Solubility | High in nonpolar organic solvents | The long dodecyl chain imparts significant lipophilic character. |

| Steric Hindrance | Moderate | The propyl and dodecyl groups can influence the approach of substrates to the thiourea core. |

| Acidity of N-H protons | Similar to other N,N'-dialkylthioureas | Alkyl groups are weakly electron-donating, leading to moderate acidity of the N-H protons. |

Hydrogen Bonding Activation in Catalytic Reactions

The catalytic activity of thioureas stems from their ability to form hydrogen bonds with electrophilic functional groups, such as carbonyls, imines, and nitro groups. libretexts.org This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. In the case of this compound, the two N-H protons would engage in a bidentate hydrogen bonding interaction with the substrate. The strength of this interaction is a key determinant of the catalytic efficiency. While no specific data exists for this compound, studies on similar N,N'-dialkylthioureas indicate that they are effective hydrogen bond donors. nih.gov

Stereoselectivity and Enantiocontrol in Thiourea-Catalyzed Transformations

To achieve stereoselectivity in a reaction catalyzed by this compound, a chiral center would need to be incorporated into its structure. As an achiral molecule, this compound would not be expected to induce enantioselectivity in its current form. However, chiral thiourea catalysts, often derived from chiral amines or amino acids, are widely used in asymmetric synthesis. nih.govnih.gov These catalysts create a chiral pocket around the reaction center, directing the approach of the reactants to favor the formation of one enantiomer over the other. nih.gov If a chiral moiety were to be introduced into the this compound backbone, it could potentially be used for enantiocontrol.

Mechanistic Pathways of this compound in Specific Chemical Reactions

Without specific examples of reactions catalyzed by this compound, a discussion of its mechanistic pathways must remain general. For bifunctional thiourea catalysts that contain both a hydrogen-bond donating thiourea moiety and a basic group (e.g., an amine), the mechanism often involves a concerted activation of both the electrophile and the nucleophile. rsc.orgnih.gov However, as this compound lacks an additional basic functional group, it would likely act as a simple hydrogen bond donor catalyst. nih.gov The mechanism would involve the formation of a complex between the thiourea and the electrophile, followed by the attack of the nucleophile. The role of the dodecyl and propyl groups would be primarily to modulate the catalyst's solubility and steric environment, rather than participating directly in the chemical transformation.

Derivatization Reactivity for Targeted Chemical Modifications

There are no reports on the derivatization of this compound for targeted chemical modifications. In principle, the thiourea moiety itself can undergo various chemical transformations. For instance, the sulfur atom is nucleophilic and can react with electrophiles. The N-H protons can be deprotonated with a strong base to generate a more nucleophilic species. Furthermore, the dodecyl and propyl chains could potentially be functionalized, although this would likely require harsh reaction conditions that might also affect the thiourea core. The synthesis of functionalized thioureas is a common strategy to tune their catalytic properties or to immobilize them on solid supports. nih.gov

Supramolecular Chemistry and Host Guest Interactions Involving N Dodecyl N Propylthiourea

Non-Covalent Interactions: Hydrogen Bonding, Van der Waals Forces, Hydrophobic Effects

The supramolecular behavior of N-Dodecyl-N'-propylthiourea is primarily dictated by a combination of three types of non-covalent forces.

Hydrogen Bonding: The thiourea (B124793) group (-NH-C(S)-NH-) is a powerful and directional hydrogen-bonding motif. The two N-H protons act as hydrogen bond donors, while the sulfur atom can act as a weak hydrogen bond acceptor. This dual functionality allows the molecule to interact with itself and with other molecules (guests) that have hydrogen bond acceptor or donor sites. rsc.orgsapub.org The strength of these bonds is crucial for the formation of stable complexes and self-assembled structures. plos.orgnih.gov The energy of breaking a neutral hydrogen bond can range from 0.5 to 1.72 kcal/mol, indicating their significance in molecular association. plos.org

Hydrophobic Effects: In polar solvents like water, the hydrophobic alkyl chains, particularly the long dodecyl tail, are repelled by the solvent molecules. This repulsion drives the aggregation of the nonpolar chains to minimize their contact with the polar environment, a phenomenon known as the hydrophobic effect. This effect is a primary driver for the self-assembly of amphiphilic molecules like this compound into larger structures. gelest.com

Table 1: Key Non-Covalent Interactions in this compound

| Interaction Type | Molecular Origin | Role in Supramolecular Chemistry |

| Hydrogen Bonding | Thiourea group (N-H donors, C=S acceptor) | Directs molecular recognition, key to anion binding, and provides specificity in self-assembly. science.gov |

| Van der Waals Forces | Dodecyl and propyl alkyl chains | Contribute to overall binding affinity and packing efficiency within assemblies. |

| Hydrophobic Effects | Long dodecyl chain in polar solvents | Drives aggregation and the formation of hierarchical structures like micelles or bilayers. gelest.com |

Molecular Recognition Phenomena with Anions and Neutral Guests

The thiourea moiety is a well-established receptor for anions. The electron-withdrawing nature of the thiocarbonyl group (C=S) increases the acidity of the N-H protons, making them effective hydrogen bond donors for negatively charged species. science.gov

This compound is thus expected to act as a receptor, selectively binding various anions. The binding process involves the formation of multiple hydrogen bonds between the two N-H groups of the thiourea and the anion, creating a stable complex. science.govnih.gov The selectivity for different anions is determined by factors such as the anion's size, geometry, and basicity. Thiourea-based receptors commonly show a high affinity for basic anions like fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). science.gov

While anion recognition is the primary mode of interaction, the hydrophobic pocket created by the dodecyl and propyl chains could potentially allow for the recognition of small, neutral guest molecules, although this is generally less favored compared to anion binding.

Table 2: Expected Anion Recognition Profile

| Guest Type | Binding Mechanism | Examples of Potential Guests |

| Anions | Hydrogen bonding from thiourea N-H donors to the anion. nih.gov | Fluoride (F⁻), Cyanide (CN⁻), Acetate (CH₃COO⁻), Dihydrogen Phosphate (H₂PO₄⁻). science.gov |

| Neutral Guests | Van der Waals and hydrophobic interactions within the alkyl chain environment. | Small nonpolar molecules. |

Formation of Host-Guest Complexes: Stoichiometry and Binding Affinities

The interaction between this compound (the host) and a guest molecule leads to the formation of a supramolecular host-guest complex. The stoichiometry of these complexes—the ratio of host to guest molecules—is a fundamental characteristic of the system.

For thiourea-based receptors binding anions, a 1:1 stoichiometry is most common, where one host molecule binds one anion. science.gov However, depending on the guest's size and charge distribution, other stoichiometries, such as 1:2 (host:guest), can also be observed. science.gov The binding affinity, quantified by the association constant (Kₐ), measures the strength of the host-guest interaction. Higher Kₐ values indicate a more stable complex. For similar thiourea-based systems, association constants can vary widely depending on the anion and the solvent used.

Table 3: Typical Stoichiometry and Binding Data for Thiourea-Anion Complexes

| Anion Guest | Typical Stoichiometry (Host:Guest) | Expected Binding Affinity Trend |

| Fluoride (F⁻) | 1:1 | Strong |

| Acetate (CH₃COO⁻) | 1:1 | Strong |

| Dihydrogen Phosphate (H₂PO₄⁻) | 1:1 | Strong |

| Chloride (Cl⁻) | 1:1 | Weak |

| Bromide (Br⁻) | 1:1 | Weak |

Note: This data is representative of thiourea-based receptors and illustrates expected trends. Actual binding affinities for this compound would require experimental determination. science.gov

Self-Assembly Processes and Hierarchical Structure Formation

The amphiphilic nature of this compound, with its polar hydrogen-bonding head (thiourea) and nonpolar hydrocarbon tail (dodecyl chain), makes it an excellent candidate for self-assembly. nih.gov This process involves the spontaneous organization of individual molecules into well-defined, ordered superstructures.

In polar solvents, the hydrophobic effect would drive the dodecyl chains to aggregate, while the polar thiourea groups remain exposed to the solvent. This can lead to the formation of various structures, such as micelles or vesicles. In nonpolar solvents, an inverted process might occur.

Furthermore, the directional hydrogen bonds between the thiourea groups can provide a secondary level of control, leading to the formation of more complex and hierarchical structures. nih.gov For instance, molecules might first form hydrogen-bonded chains or sheets, which then assemble into larger three-dimensional architectures due to the hydrophobic interactions of the alkyl chains. This interplay between hydrogen bonding and hydrophobic effects allows for the creation of complex, multi-scale assemblies from a single molecular building block. nih.gov

Stimuli-Responsive Host-Guest Systems Based on this compound

A key area of modern supramolecular chemistry is the development of "smart" systems that can change their properties in response to external stimuli. nih.govnih.gov this compound possesses functional groups that could be exploited to create such stimuli-responsive systems.

Chemical Stimuli (Anion Binding): The binding of an anion to the thiourea group introduces a negative charge into the system. This can dramatically alter the molecule's properties, such as its solubility or its ability to self-assemble. For example, the addition of a specific anion could trigger the disassembly of a pre-formed aggregate or, conversely, induce aggregation. This on-demand change in structure forms the basis of a chemically responsive system.

Redox Stimuli: While the molecule itself is not inherently redox-active, its host-guest complexes can be. If this compound is used to bind a redox-active guest, such as methylviologen, the stoichiometry and stability of the complex could be controlled by changing the guest's oxidation state. nih.gov

Thermal Stimuli: The hydrophobic interactions involving the dodecyl chain can be sensitive to temperature. In aqueous solutions, a system based on this compound might exhibit a lower critical solution temperature (LCST), where aggregation occurs above a certain temperature. This would make the self-assembly process thermally switchable.

Advanced Applications of N Dodecyl N Propylthiourea in Chemical Engineering and Materials Science

Solvent Extraction of Metal Ions and Actinides: Selectivity and Efficiency

Distribution Ratios and Extraction Equilibria:No data on the use of N-Dodecyl-N'-propylthiourea for the solvent extraction of metal ions or actinides, including its distribution ratios and extraction equilibria, could be located.

Without specific research on this compound, any attempt to generate content for the requested article would fall outside the strict constraints of the prompt and would not be scientifically accurate for this particular compound.

Influence of Acid Concentration and Diluent Effects on Extraction Performance

In solvent extraction systems for metal recovery, the performance of an extractant like this compound is critically dependent on the composition of both the aqueous and organic phases. The concentration of acid in the aqueous phase and the choice of diluent in the organic phase are key parameters that can be tuned to optimize extraction efficiency and selectivity.

Influence of Acid Concentration: The extraction of metal ions by thiourea-based extractants is often an ion-exchange process that is highly sensitive to the acidity of the aqueous feed. Generally, as the concentration of acid (e.g., HCl, H₂SO₄, or HNO₃) increases, the extraction efficiency for many metal cations tends to decrease. This is because hydrogen ions (H⁺) compete with the metal ions for the active sites of the extractant. At high acid concentrations, the equilibrium of the extraction reaction is shifted, favoring the protonation of the extractant and reducing its ability to complex with the target metal. For instance, studies on similar systems have shown a marked decrease in the extraction percentage of rare earth elements with increasing acid concentration from 0.1 M to 1.0 M. mdpi.com

Table 1: Illustrative Effect of Aqueous Acid Concentration on Metal Extraction Percentage

| Acid Concentration | Typical Metal Extraction % | Rationale |

| Low (e.g., pH 3-5) | High | Low H⁺ concentration allows for favorable complexation between the metal ion and the extractant. |

| Moderate (e.g., pH 1-2) | Medium | Increased competition from H⁺ ions begins to suppress the extraction of metal ions. |

| High (e.g., >1 M) | Low | Significant protonation of the extractant active sites leads to poor metal extraction efficiency. |

Note: This table represents a general trend for ion-exchange-based metal extraction and is not specific to this compound.

Diluent Effects: The diluent is not merely an inert carrier for the extractant; its properties can significantly influence the extraction process. researchgate.netrsc.org The choice of diluent affects the solubility of the extractant and the metal-extractant complex, the viscosity of the organic phase, and the kinetics of the extraction. Diluents are broadly classified as aliphatic (e.g., kerosene), aromatic (e.g., toluene), or polar. The interaction between the diluent and the extractant can alter the availability of the "free extractant" at the aqueous-organic interface. researchgate.net Aromatic diluents, for example, may engage in π-π interactions with the extractant, potentially reducing its extraction power compared to more inert aliphatic diluents. Conversely, a certain percentage of aromatics can be beneficial in preventing the formation of a third phase and reducing the loss of the extractant to the aqueous phase. researchgate.net The long dodecyl chain of this compound enhances its solubility in nonpolar aliphatic and aromatic diluents, a crucial property for its application in practical solvent extraction circuits.

Speciation of Metal-Thiourea Complexes in Solvent Extraction Systems

The effectiveness of this compound as an extractant is determined by its ability to form stable, lipophilic complexes with metal ions. The thiourea (B124793) moiety possesses multiple potential coordination sites: the nucleophilic sulfur atom and the two nitrogen atoms. tandfonline.com The specific manner in which it binds to a metal ion—its coordination mode—and the resulting stoichiometry of the complex define the speciation in the organic phase.

Thiourea derivatives can coordinate to metal ions in several ways:

Monodentate Coordination: The most common mode is coordination through the sulfur atom (S-coordination). This forms a neutral complex where the thiourea ligand binds to the metal center. researchgate.netrsc.org

Bidentate Chelation: In the presence of a base or under appropriate pH conditions, the thiourea ligand can be deprotonated at one of the nitrogen atoms. This allows it to act as a bidentate chelating ligand, binding to the metal through both a nitrogen and the sulfur atom (N,S-chelation), forming a stable chelate ring. rsc.org

Bridging Ligand: In some cases, the thiourea derivative can bridge two metal centers.

The specific complex formed depends on various factors, including the nature of the metal ion, the reaction conditions (e.g., pH), and the molar ratio of the ligand to the metal. rsc.orgresearchgate.net For instance, with divalent metal ions (M²⁺), N,N'-disubstituted thioureas (L) can form complexes with stoichiometries such as [ML₂Cl₂] (where the ligand is neutral and S-coordinated) or [ML₂] (where the ligand is deprotonated and acts as an N,S-chelator). researchgate.netrsc.orgtsijournals.com The formation of these complexes renders the metal ion soluble in the organic phase, thus enabling its extraction from the aqueous solution.

Table 2: Common Coordination Modes of Thiourea Derivatives with Metal Ions

| Coordination Mode | Description | Typical Metal Ions |

| Monodentate (S-donor) | The ligand binds to the metal center exclusively through the sulfur atom. | Cu(I), Ag(I), Hg(II), Pd(II), Pt(II), Zn(II) |

| Bidentate (N,S-chelate) | The deprotonated ligand binds through one nitrogen and the sulfur atom, forming a ring. | Ni(II), Cu(II), Pd(II) |

This table summarizes general coordination behaviors observed for various thiourea derivatives.

Sensor Development and Chemoresponsive Materials Based on this compound Derivatives

The inherent ability of the thiourea group to bind selectively with specific ions makes it an excellent functional unit for the design of chemical sensors. By coupling the thiourea moiety (the receptor) to a signaling unit (a chromophore or fluorophore), a chemoresponsive material can be created that produces a detectable optical signal upon binding with a target analyte.

Chromogenic and Fluorogenic Sensing Platforms for Analytes

Chromogenic and fluorogenic sensors based on thiourea derivatives operate on the principle of a detectable change in color or fluorescence upon analyte binding. acs.org The thiourea group serves as the recognition site, interacting with target ions through coordination (via the sulfur atom for metal cations) or hydrogen bonding (via the N-H protons for anions). rsc.orgnih.govrsc.org

This binding event perturbs the electronic properties of the attached signaling molecule, leading to a change in its absorption or emission spectrum. For example, a sensor molecule might be designed to be colorless and non-fluorescent in its free state. Upon binding to a metal ion like Hg²⁺ or Cu²⁺, a charge transfer process might be induced, resulting in the appearance of a distinct color or the "turning on" of fluorescence. rsc.orgseoultech.ac.kr Similarly, the interaction with anions like fluoride (B91410) (F⁻) or acetate (B1210297) (AcO⁻) via hydrogen bonding can deprotonate the acidic N-H protons of the thiourea, causing a color change in an attached pH-sensitive chromophore like nitrophenyl. researchgate.netrsc.org

A derivative of this compound could be functionalized with a suitable chromophore or fluorophore to create a sensor. The long dodecyl chain would enhance its solubility in organic media or allow for its incorporation into polymeric matrices or onto surfaces.

Table 3: Principles of Thiourea-Based Optical Sensors

| Sensor Type | Analyte Type | Interaction Mechanism | Resulting Signal |

| Chromogenic | Anions (F⁻, AcO⁻) | Hydrogen bonding leading to deprotonation | Visible color change researchgate.netrsc.org |

| Chromogenic | Cations (Cu²⁺, Hg²⁺) | Coordination with sulfur atom | Visible color change seoultech.ac.kr |

| Fluorogenic | Cations (Hg²⁺, Zn²⁺) | Coordination-induced electronic changes (e.g., PET, CHEF) | Fluorescence turn-on or turn-off rsc.org |

| Fluorogenic | Anions | Hydrogen bonding-induced electronic changes | Fluorescence quenching or enhancement |

PET: Photoinduced Electron Transfer; CHEF: Chelation-Enhanced Fluorescence

Molecular Imprinting Techniques for Selective Recognition

Molecular imprinting is a technique used to create synthetic polymers with tailor-made binding sites that are highly selective for a specific target molecule (the "template"). Thiourea and its derivatives are often used as functional monomers in the synthesis of molecularly imprinted polymers (MIPs). acs.orgnih.gov The N-H protons of the thiourea group are excellent hydrogen bond donors, allowing for the formation of a stable pre-polymerization complex between the functional monomer and the template molecule.

In this process, a functional monomer like a polymerizable derivative of this compound would be mixed with a template molecule, a cross-linking monomer (e.g., ethylene glycol dimethacrylate), and a radical initiator in a suitable solvent. acs.org The monomers self-assemble around the template through non-covalent interactions (primarily hydrogen bonds). Subsequent polymerization locks this arrangement into a rigid polymer matrix. Finally, the template molecule is removed, leaving behind cavities that are complementary in size, shape, and functional group orientation to the template. These imprinted sites can then selectively rebind the target molecule from a complex mixture. rsc.org The use of thiourea-based monomers has proven effective for creating MIPs that can recognize a wide range of templates, including nitroaromatic compounds and phosphate (B84403) derivatives. nih.govrsc.org

Functional Material Design Incorporating this compound

The unique combination of a hydrophilic, metal-coordinating thiourea head group and a hydrophobic, long alkyl tail makes this compound a versatile building block for the design of functional materials. Its amphiphilic nature suggests potential applications in areas where interfacial properties are important.

For example, thiourea derivatives are known to act as corrosion inhibitors for metals in acidic environments. They can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. The long dodecyl chain in this compound would enhance the formation of a dense, hydrophobic barrier, potentially leading to superior corrosion inhibition.

Furthermore, the thiourea group can serve as a precursor for the synthesis of metal sulfide nanoparticles. By complexing with a metal ion and then undergoing controlled thermal decomposition, compounds like this compound could be used to generate metal sulfide quantum dots or thin films within a polymer matrix or organic solvent, with the alkyl chains helping to control particle size and prevent aggregation. The versatility of the thiourea moiety as a building block in organic synthesis also allows for its incorporation into more complex architectures, such as polymers, organogelators, and pharmaceutical compounds, expanding its potential in materials science. tandfonline.com

Future Research Directions and Emerging Paradigms for N Dodecyl N Propylthiourea

Integration with Artificial Intelligence and Machine Learning for Predictive Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of materials based on N-Dodecyl-N'-propylthiourea. researchgate.nete3s-conferences.orgnih.gov By leveraging computational power, researchers can move beyond time-consuming trial-and-error experimentation to a more predictive and efficient model of material development. nih.gov

Machine learning algorithms can be trained on existing datasets of thiourea (B124793) derivatives to predict the properties of novel, yet-to-be-synthesized compounds. youtube.comnih.gov For instance, a neural network could be developed to predict the thermal stability, solubility, or metal-ion binding affinity of this compound derivatives with different alkyl chain lengths or functional group substitutions. This predictive capability can significantly accelerate the identification of promising candidates for specific applications. e3s-conferences.orgresearchgate.net

Generative models, such as Generative Adversarial Networks (GANs), could be employed to design entirely new this compound-based molecules with optimized properties. arxiv.org By defining a set of desired parameters, the GAN could generate a series of novel chemical structures that are predicted to exhibit those properties, opening up new avenues for material innovation.

The table below illustrates a potential dataset structure for training a machine learning model to predict the properties of this compound derivatives.

| Derivative | Alkyl Chain Length (Dodecyl) | Alkyl Chain Length (Propyl) | Functional Group Substitution | Experimentally Determined Melting Point (°C) | Predicted Melting Point (°C) | Solubility in Ethanol (g/L) | Predicted Solubility in Ethanol (g/L) |

|---|---|---|---|---|---|---|---|

| This compound | 12 | 3 | None | 85.2 | 84.9 | 15.4 | 15.7 |

| N-Decyl-N'-propylthiourea | 10 | 3 | None | 92.1 | 91.8 | 20.1 | 19.9 |

| N-Dodecyl-N'-ethylthiourea | 12 | 2 | None | 88.7 | 88.5 | 18.2 | 18.5 |

| N-Dodecyl-N'-(3-hydroxypropyl)thiourea | 12 | 3 | -OH | 105.4 | 105.1 | 25.6 | 25.3 |

Exploration of Novel Sustainable Synthesis Pathways and Industrial Scalability

Future research will increasingly focus on the development of sustainable and scalable methods for the synthesis of this compound. Traditional synthetic routes often rely on hazardous reagents and solvents, generating significant chemical waste. The principles of green chemistry will guide the exploration of alternative pathways that are more environmentally benign.

This includes the investigation of solvent-free reaction conditions, the use of bio-based starting materials, and the development of catalytic methods that reduce energy consumption and improve atom economy. For example, research could focus on the use of mechanochemistry, where mechanical force is used to drive chemical reactions, eliminating the need for bulk solvents.

Furthermore, the scalability of these novel synthetic routes will be a critical consideration. A process that is efficient and sustainable on a laboratory scale must also be viable for large-scale industrial production. This will involve detailed process optimization, reaction engineering, and the development of continuous flow manufacturing processes.

The following table outlines a comparison between a traditional and a potential sustainable synthesis pathway for this compound.

| Parameter | Traditional Synthesis | Potential Sustainable Synthesis |

|---|---|---|

| Starting Materials | Petroleum-based amines and isothiocyanates | Bio-derived amines and a recyclable thiocarbonylating agent |

| Solvent | Chlorinated hydrocarbons (e.g., dichloromethane) | Supercritical CO2 or solvent-free conditions |

| Catalyst | Stoichiometric amounts of a hazardous base | A recyclable, heterogeneous catalyst |

| Energy Consumption | High temperatures for extended periods | Lower temperatures and shorter reaction times |

| Waste Generation | Significant amounts of solvent and byproduct waste | Minimal waste, with potential for byproduct recycling |

Advanced In-Situ Spectroscopic Characterization of Dynamic Processes

A deeper understanding of the dynamic behavior of this compound in various environments will be crucial for its application in advanced materials. Advanced in-situ spectroscopic techniques will enable researchers to probe the molecular interactions and transformations of the compound in real-time.

For instance, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy could be used to monitor the binding of this compound to metal ions in solution, providing insights into the kinetics and thermodynamics of complex formation. mdpi.com Similarly, in-situ Fourier-transform infrared (FTIR) spectroscopy could be employed to study the self-assembly of the compound on a surface, revealing the formation of ordered monolayers or other supramolecular structures.

These advanced characterization techniques will provide a wealth of data that can be used to validate and refine the predictive models developed using AI and machine learning. This synergistic approach, combining advanced experimental and computational methods, will accelerate the development of this compound-based materials with tailored properties.

Multifunctional Material Development and Integration into Complex Systems

The future of this compound research lies in the development of multifunctional materials and their integration into complex systems. The unique combination of a long alkyl chain and a polar thiourea group makes this compound an attractive building block for materials with a range of properties.

For example, this compound could be incorporated into a polymer matrix to create a material that is both hydrophobic and capable of selectively binding to heavy metal ions. Such a material could have applications in environmental remediation, for example, in the development of sensors or filtration membranes for water purification.

Furthermore, the integration of these multifunctional materials into complex systems, such as microfluidic devices or electronic sensors, will open up new technological possibilities. The ability to precisely control the properties and performance of this compound-based materials will be key to their successful application in these advanced technologies.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing N-Dodecyl-N'-propylthiourea, and how should data interpretation be validated?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the alkyl chain arrangement and thiourea functional groups. Fourier-Transform Infrared (FTIR) spectroscopy can validate the presence of C=S and N-H bonds. Mass spectrometry (MS) ensures molecular weight accuracy. To validate data, compare results with computational simulations (e.g., density functional theory for vibrational modes) or reference spectra of structurally analogous thiourea derivatives . Cross-referencing with elemental analysis (C, H, N, S) further strengthens structural confirmation.

Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility?

- Answer : A two-step approach is recommended:

Alkylation : React dodecylamine with carbon disulfide under basic conditions to form the dodecylthiourea intermediate.

Propylation : Introduce the propyl group via nucleophilic substitution using propyl bromide.

Purify intermediates via column chromatography and verify purity using HPLC (>98%). Document solvent ratios, reaction temperatures, and catalyst concentrations (e.g., triethylamine) in detail. Include negative controls (e.g., omitting catalysts) to validate reaction pathways .

Q. What solvent systems are optimal for studying the solubility of this compound, and how should experimental conditions be standardized?

- Answer : Use a gradient of polar (water, ethanol) and nonpolar solvents (hexane, chloroform) to assess solubility. Standardize temperature (e.g., 25°C ± 0.5°C) and agitation methods (e.g., orbital shaking at 150 rpm). Report saturation concentrations via UV-Vis spectroscopy at λ_max for thiourea derivatives (~240–260 nm). Account for solvent purity (HPLC-grade) and degassing to avoid oxygen interference .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the reported reactivity of this compound with metal ions?

- Answer : Perform density functional theory (DFT) calculations to map electron density on sulfur and nitrogen atoms, predicting coordination sites. Compare with experimental data (e.g., X-ray crystallography of metal complexes) to validate binding modes. For conflicting results, analyze solvent effects (e.g., dielectric constant in PCM models) and counterion interactions (e.g., chloride vs. nitrate). Use software like Gaussian or ORCA for simulations .

Q. What experimental strategies mitigate batch-to-batch variability in surfactant properties (e.g., critical micelle concentration) of this compound?

- Answer :

- Purification : Use preparative HPLC to isolate isomers or impurities affecting micelle formation.

- Characterization : Measure critical micelle concentration (CMC) via surface tension tensiometry or conductivity. Replicate experiments across ≥3 independent batches.

- Environmental Controls : Standardize pH (buffered solutions) and ionic strength (e.g., NaCl at 0.1 M). Statistical tools like ANOVA can identify variability sources (e.g., temperature fluctuations) .

Q. How should researchers address contradictory data on the thermal stability of this compound in long-term storage studies?

- Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Identify degradation products using LC-MS. If discrepancies persist, evaluate storage container materials (e.g., glass vs. polymer) and inert gas purging (argon vs. nitrogen). Publish raw datasets to enable meta-analyses .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies involving this compound?

- Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50 values. Validate assumptions of normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test). For non-parametric data, apply Kruskal-Wallis with post-hoc Dunn’s test. Include confidence intervals and effect sizes (Cohen’s d) to enhance reproducibility. Pre-register analysis plans to reduce bias .

Methodological Considerations

- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including detailed descriptions of sample sizes, blinding protocols, and statistical power calculations .

- Data Contradictions : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess whether conflicting results arise from methodological flaws or contextual factors (e.g., solvent polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.